

Technical Support Center: Formamidinium Bromide Perovskite Degradation under Humidity

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Compound of Interest

Compound Name: *Formamidinium bromide*

Cat. No.: *B8033826*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **formamidinium bromide** (FABr) based perovskites. The information provided addresses common issues related to material degradation under humid conditions.

Frequently Asked Questions (FAQs)

Q1: My FAPbBr₃ thin film is showing signs of degradation after exposure to ambient air. What is the primary degradation mechanism?

A1: The degradation of formamidinium lead bromide (FAPbBr₃) perovskite films in the presence of humidity is a complex process. Unlike its iodide counterpart (FAPbI₃), FAPbBr₃ is generally more stable.^{[1][2]} However, under humid conditions, water molecules can interact with the perovskite lattice. This interaction can facilitate the dissociation of the formamidinium (FA⁺) cation and bromide (Br⁻) ions. While FAPbBr₃ does not typically undergo a phase change to a photo-inactive phase like FAPbI₃, the presence of water can lead to the formation of hydrated perovskite species and eventually decompose into its precursors, FABr and PbBr₂. The process is often accelerated by the synergistic effect of moisture and oxygen.

Q2: I've noticed a decrease in the photoluminescence (PL) intensity of my FAPbBr₃ nanocrystals. Could humidity be the cause?

A2: Yes, a decrease in PL intensity is a common indicator of degradation induced by humidity. Water molecules can introduce non-radiative recombination centers at the surface of the

perovskite crystals.[3] This increases the rate of charge carrier trapping and recombination, leading to a reduction in the photoluminescence quantum yield (PLQY). However, it is worth noting that some studies have shown that a controlled, minute amount of water can sometimes passivate surface defects and initially enhance PLQY before causing degradation.[3]

Q3: How does the stability of FAPbBr_3 compare to FAPbI_3 under humid conditions?

A3: FAPbBr_3 is significantly more stable than FAPbI_3 in the presence of moisture.[1][4] FAPbI_3 is known to readily transform from its photoactive black α -phase to a photo-inactive yellow δ -phase upon exposure to humidity.[4][5] FAPbBr_3 does not exhibit this detrimental phase transition, making it a more robust candidate for applications where moisture stability is a concern. The improved stability is attributed to the stronger hydrogen bonding between the FA^+ cation and the bromide anions compared to iodide anions.[4]

Q4: Can I improve the humidity tolerance of my formamidinium-based perovskites?

A4: Absolutely. Several strategies can enhance the stability of formamidinium-based perovskites against humidity:

- Compositional Engineering: Incorporating other cations like cesium (Cs^+) or methylammonium (MA^+) to create mixed-cation perovskites can improve the structural stability.[6][7] Similarly, creating mixed-halide perovskites (e.g., by adding iodide) can also enhance stability, although this may alter the material's optoelectronic properties.
- Surface Passivation: Applying a passivation layer on top of the perovskite film can act as a barrier against moisture. This can be achieved using organic molecules, polymers, or by forming a 2D perovskite layer at the interface.[6][8]
- Encapsulation: Encapsulating the perovskite device is a crucial step to prevent long-term degradation from environmental factors, including humidity.

Troubleshooting Guide

Observed Issue	Potential Cause	Suggested Action(s)
Change in film color from dark orange/red to a lighter shade.	Hydration of the perovskite film and potential decomposition into precursors.	<ol style="list-style-type: none">1. Immediately move the sample to a dry environment (e.g., a nitrogen-filled glovebox).2. Characterize the film using XRD to check for the appearance of PbBr_2 peaks.3. For future experiments, consider fabricating and storing the films in an inert atmosphere with low humidity.
Significant drop in power conversion efficiency (PCE) of a solar cell device after ambient exposure.	Moisture ingress leading to degradation of the perovskite layer and/or interfaces with charge transport layers.	<ol style="list-style-type: none">1. Analyze the device's current-voltage (J-V) characteristics to identify which parameters (V_{oc}, J_{sc}, FF) are most affected.2. Use techniques like SEM to inspect the morphology of the perovskite layer for pinholes or cracks that could facilitate moisture penetration.3. Implement a more robust encapsulation strategy for your devices.
Appearance of new peaks in the X-ray Diffraction (XRD) pattern.	Formation of degradation byproducts such as PbBr_2 or hydrated perovskite phases.	<ol style="list-style-type: none">1. Compare the new XRD pattern with reference patterns for FAPbBr_3, PbBr_2, and known hydrated perovskite structures.2. Correlate the XRD changes with the duration of humidity exposure to understand the degradation kinetics.
Broadening of the photoluminescence (PL)	Increased defect density and structural disorder due to the	<ol style="list-style-type: none">1. Perform time-resolved photoluminescence (TRPL)

emission peak.

interaction with water molecules.

spectroscopy to investigate changes in carrier lifetime.². Consider surface treatment strategies to passivate defects and improve the film's resilience to humidity.

Quantitative Data Summary

The following table summarizes key stability metrics for formamidinium-based perovskites under humid conditions as reported in the literature.

Perovskite Composition	Humidity Condition	Time	Observation	Reference
FAPbI ₃ (20-40 µm particles)	85% RH	11.4 h (half-life)	Transformation from α- to δ-phase.	[4]
FAPbI ₃ (bulk crystals)	80% RH	13.3 h (half-life)	Transformation from α- to δ-phase.	[4]
FAPbBr ₃ Solar Cell	60% RH, ~60 °C	150 h	Retained 80% of initial efficiency.	[1]
GA(MA) ₅ Pb ₅ I ₁₆ (quasi-2D)	Ambient Air	170 days (4080 h)	Maintained 93% of initial efficiency.	[9]

Experimental Protocols

1. X-Ray Diffraction (XRD) for Degradation Analysis

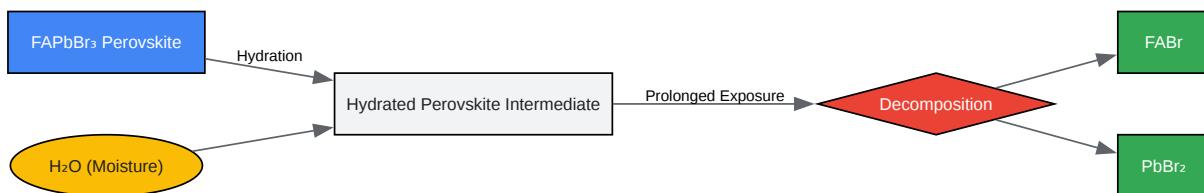
- Objective: To identify structural changes and the formation of degradation products in the perovskite film upon exposure to humidity.
- Methodology:

- Prepare a thin film of FAPbBr_3 on a suitable substrate (e.g., glass or FTO-coated glass).
- Record an initial XRD pattern of the pristine film in a 2θ range of 10-60°.
- Expose the film to a controlled humidity environment for a specific duration.
- After exposure, record another XRD pattern under the same conditions.
- Compare the patterns to identify any new peaks corresponding to degradation products (e.g., PbBr_2) or shifts in existing peaks indicating lattice strain or hydration.

2. In-situ Photoluminescence (PL) Spectroscopy

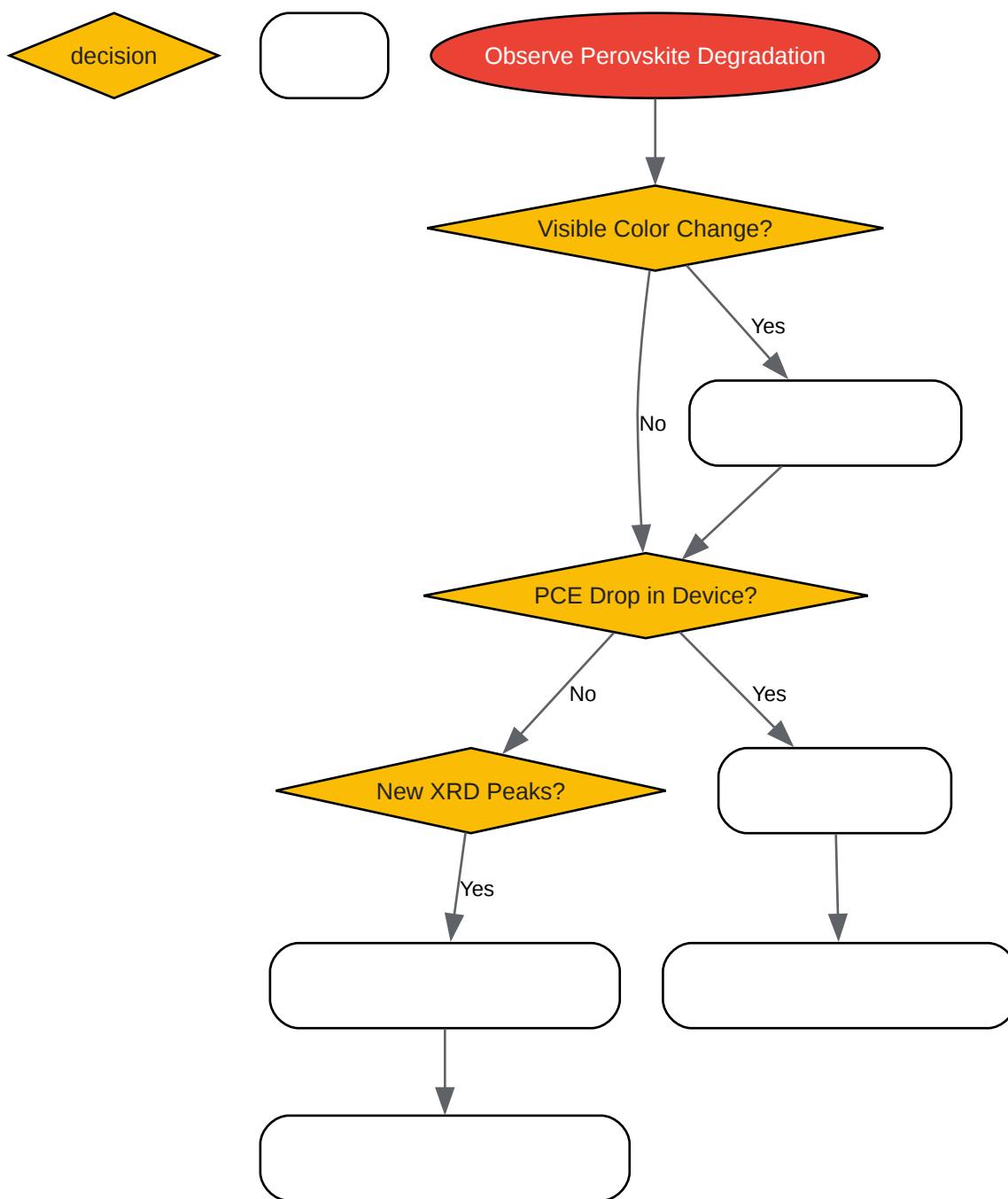
- Objective: To monitor the changes in the optical properties of the perovskite film during humidity exposure in real-time.
- Methodology:
 - Place the perovskite film in an environmentally controlled chamber with optical access.
 - Use a laser with an appropriate wavelength (e.g., 405 nm) to excite the sample.
 - Collect the PL emission using a spectrometer.
 - Introduce a controlled flow of humid air into the chamber.
 - Continuously record the PL spectra at regular intervals to track changes in intensity, peak position, and full width at half maximum (FWHM).

Visualizations



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Caption: Humidity-induced degradation pathway for FAPbBr_3 .

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Caption: Troubleshooting workflow for perovskite degradation.

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